molecular formula C9H16N4O2 B14135316 4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine CAS No. 89178-56-3

4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine

Cat. No.: B14135316
CAS No.: 89178-56-3
M. Wt: 212.25 g/mol
InChI Key: WVTWMGBPHKOBHH-UHFFFAOYSA-N
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Description

4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, some 1,8-naphthyridine derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death. Other derivatives may interact with different molecular targets, such as enzymes or receptors, to exert their biological effects.

Comparison with Similar Compounds

4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine can be compared with other similar compounds, such as 1,8-naphthyridine derivatives like nalidixic acid and gemifloxacin . These compounds share a common core structure but differ in their substituents and biological activities. For example, nalidixic acid is a quinolone antibiotic used to treat urinary tract infections, while gemifloxacin is used to treat bacterial infections . The unique structural features of this compound, such as the presence of nitroso groups, may confer distinct biological properties and applications.

Properties

CAS No.

89178-56-3

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

4a-methyl-1,8-dinitroso-3,4,5,6,7,8a-hexahydro-2H-1,8-naphthyridine

InChI

InChI=1S/C9H16N4O2/c1-9-4-2-6-12(10-14)8(9)13(11-15)7-3-5-9/h8H,2-7H2,1H3

InChI Key

WVTWMGBPHKOBHH-UHFFFAOYSA-N

Canonical SMILES

CC12CCCN(C1N(CCC2)N=O)N=O

Origin of Product

United States

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